1-(4-Methylquinazolin-2-yl)guanidine hydrochloride, also known as GMQ, is a small molecule that has been used as a research tool to study Acid-Sensing Ion Channels (ASICs). ASICs are a family of cation channels expressed in the nervous system and other tissues. They are activated by acidic environments and play a role in various physiological processes, including pain perception, neuronal damage, and ischemic stroke ░: ).
GMQ acts as a modulator of ASICs. Studies suggest it binds to a site on the channel distinct from the binding site for amiloride, another commonly used ASIC modulator ░: ). Binding of GMQ can potentiate certain ASIC currents, particularly the sustained window current in ASIC3 channels ░: ).
GMQ is a valuable tool for researchers investigating ASIC function. It allows researchers to differentiate between the effects of different modulators on ASICs and to probe the mechanisms underlying ASIC activation and modulation. For instance, studies comparing the effects of GMQ and amiloride on ASICs have provided insights into the channel's structure and function ░: ).
GMQ hydrochloride, chemically known as 2-guanidine-4-methylquinazoline hydrochloride, is a compound with the chemical formula C10H12N4·HCl and a CAS number of 5361-15-9. It functions primarily as an activator of the acid-sensing ion channel 3 (ASIC3), which plays a critical role in sensory transduction and neuronal excitability. GMQ hydrochloride is notable for its ability to evoke rapid inward currents in cells expressing ASIC3, demonstrating minimal desensitization, making it a valuable tool for studying ion channel dynamics and their physiological implications .
These reactions are significant for understanding the stability and reactivity of GMQ hydrochloride in biological systems.
The primary biological activity of GMQ hydrochloride is its role as a selective opener of ASIC3. This compound alters the pH dependence of other ASIC subtypes, such as ASIC1a and ASIC1b, thereby influencing their activation thresholds and kinetics. Studies have shown that GMQ hydrochloride can enhance calcium influx in neurons, which may have implications for pain signaling and neuroprotection . Additionally, it has been observed to affect other ion channels, suggesting a broader pharmacological profile .
The synthesis of GMQ hydrochloride typically involves several steps:
The detailed synthetic pathway may vary depending on the specific laboratory protocols employed.
GMQ hydrochloride has several applications in research and pharmacology:
Interaction studies involving GMQ hydrochloride have highlighted its specificity towards ASIC3 while also indicating potential interactions with other ion channels. Research has demonstrated that GMQ can modulate the activity of various ion channels, suggesting that it may have off-target effects that could be relevant in therapeutic contexts. For instance, studies have shown that GMQ influences intracellular calcium levels in pituitary cells, indicating broader implications for cellular signaling pathways .
Several compounds share structural or functional similarities with GMQ hydrochloride. Here are some notable examples:
Compound Name | Structure/Characteristics | Unique Features |
---|---|---|
Guanabenz | An alpha-2 adrenergic agonist | Primarily used as an antihypertensive agent |
2-Guanidine-4-methylquinazoline | Structural analog of GMQ | Exhibits similar ASIC modulation properties |
Amiloride | A potassium-sparing diuretic | Known for its role in sodium channel inhibition |
Phenamil | A potent blocker of acid-sensing ion channels | Different mechanism compared to GMQ |
GMQ hydrochloride is unique in its selective activation of ASIC3 without significant desensitization, setting it apart from other compounds that may exhibit broader or different ion channel interactions .
The synthesis of GMQ hydrochloride, chemically known as N-(4-Methyl-2-quinazolinyl)-guanidine hydrochloride, relies fundamentally on establishing the quinazoline heterocyclic core structure [1] [2]. Modern quinazoline synthesis employs several sophisticated methodological approaches that have been extensively developed for pharmaceutical applications.
Metal-catalyzed synthetic approaches represent one of the most versatile strategies for quinazoline construction [3] [4]. Copper-catalyzed methodologies have demonstrated particular efficacy, utilizing nucleophilic substitution reactions on appropriately functionalized quinazoline precursors [3]. These approaches typically involve the formation of carbon-nitrogen bonds through catalytic processes that proceed under mild conditions, making them suitable for sensitive substrates.
Cyclocondensation methodologies constitute another fundamental approach, where 2-aminobenzamide derivatives undergo condensation reactions with appropriate carbonyl compounds [5] [6]. The process typically involves heating the reactants in the presence of dehydrating agents such as sodium metabisulfite (Na₂S₂O₅) in dimethylformamide at elevated temperatures (100°C) for several hours [5]. This method provides excellent regioselectivity and yields the desired quinazoline ring system with predictable substitution patterns.
Direct amination methods offer an alternative route where pre-formed quinazoline derivatives undergo nucleophilic substitution with nitrogen-containing nucleophiles [3]. These reactions often require activation of the quinazoline ring system through halogenation or other leaving group installation, followed by displacement with the desired amine or guanidine derivatives.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating quinazoline formation reactions [6]. These methods typically reduce reaction times from hours to minutes while maintaining or improving yields and selectivity. The controlled heating provided by microwave irradiation allows for precise temperature control and uniform energy distribution throughout the reaction mixture.
The incorporation of the guanidine functionality into the quinazoline framework represents a critical transformation in GMQ hydrochloride synthesis. Several established methodologies facilitate this challenging bond formation.
Guanylation using coupling reagents has become the preferred method for introducing guanidine groups into heterocyclic systems [7]. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a guanidine donor represents a significant advancement in this area [7]. This methodology involves the reaction of activated quinazoline derivatives with HATU in the presence of triethylamine as a base, typically conducted in acetonitrile or dimethylformamide at room temperature to 40°C.
The Rathke synthesis provides an alternative approach for guanidine incorporation [8]. This classical method involves the reaction of isothiouronium salts with appropriate nucleophiles, followed by base-mediated conversion to the desired guanidine products [8]. The reaction proceeds through an initial nucleophilic substitution followed by elimination of methylthiol, yielding the guanidinium salt which can be subsequently deprotonated.
Direct condensation methods utilizing guanidine or guanidinium salts offer a straightforward approach when appropriate electrophilic partners are available [9]. The Biginelli reaction has been adapted for the synthesis of guanidine-containing heterocycles, providing access to complex polyfunctional molecules in a single transformation [9]. This multicomponent reaction combines aldehydes, β-ketoesters, and guanidine derivatives under acidic conditions.
The selection of appropriate starting materials for GMQ hydrochloride synthesis requires careful consideration of both chemical reactivity and regulatory compliance [10] [11]. High-quality starting materials are essential for achieving consistent product quality and meeting pharmaceutical specifications.
Primary quinazoline precursors typically include 2-aminobenzamide or its substituted derivatives [5] [12]. These materials should possess high purity (≥98%) and well-defined physical and chemical properties [11]. The 4-methyl substitution pattern can be introduced either through the starting aldehyde component or via subsequent methylation reactions.
Guanidine reagents encompass several options including guanidine hydrochloride, guanidinium carbonate, or specialized coupling reagents such as HATU [7]. The choice of guanidine source significantly impacts reaction efficiency and product purity. Guanidine hydrochloride offers excellent stability and handling properties, while HATU provides superior reactivity under mild conditions.
Coupling and activating reagents play crucial roles in facilitating the key bond-forming steps [7]. HATU and HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) represent the most commonly employed coupling reagents, with HATU generally providing superior results for guanidine incorporations [7]. Supporting reagents include triethylamine or potassium carbonate as bases, and various solvents such as dimethylformamide, dichloromethane, and tetrahydrofuran.
Solvent selection requires optimization based on reaction requirements and subsequent purification strategies [13] [14]. Anhydrous conditions are typically necessary for coupling reactions, necessitating the use of dried solvents and inert atmosphere techniques [13]. Solvent recovery and recycling considerations also impact the overall process economics and environmental footprint.
Optimal reaction conditions for GMQ hydrochloride synthesis require precise control of multiple variables to ensure reproducible high-quality product formation [15] [14] [16].
Temperature control represents one of the most critical parameters [15] [17]. Initial quinazoline formation typically requires elevated temperatures (80-120°C) to achieve complete cyclocondensation [5]. Subsequently, guanidine incorporation proceeds optimally at lower temperatures (room temperature to 40°C) to minimize decomposition and side reactions [7]. Temperature ramping strategies may be employed to optimize both conversion and selectivity.
Reaction timing and kinetics must be carefully optimized for each synthetic step [16]. Quinazoline formation reactions typically require 4-8 hours at elevated temperature, while guanidine coupling can be completed in 2-4 hours under appropriate conditions [5] [7]. Real-time monitoring using thin-layer chromatography or in-line analytical techniques allows for precise endpoint determination [18].
pH control and buffering are essential for maintaining reaction selectivity and preventing unwanted side reactions [15]. Most guanidine coupling reactions proceed optimally under mildly basic conditions (pH 8-9), achieved through careful addition of organic bases such as triethylamine [7]. pH monitoring throughout the reaction ensures consistent performance.
Atmosphere control prevents oxidative degradation and moisture interference [13] [14]. Reactions are typically conducted under nitrogen or argon atmosphere, with particular attention to exclusion of oxygen during metal-catalyzed steps [13]. Moisture control is achieved through use of desiccated solvents and appropriate drying agents.
Stoichiometry optimization ensures efficient utilization of reagents while minimizing impurity formation [16]. Slight excess of the guanidine coupling partner (1.1-1.2 equivalents) typically provides optimal conversion while facilitating product purification [7]. Catalyst loadings are optimized to achieve acceptable reaction rates while minimizing residual metal content in the final product.
Effective purification strategies are essential for obtaining GMQ hydrochloride meeting pharmaceutical quality standards [19] [20] [21]. Multiple orthogonal purification techniques are typically employed in sequence to achieve the required purity levels.
Recrystallization methods provide the primary purification approach for GMQ hydrochloride [21] [22]. The hydrochloride salt formation facilitates crystallization from polar protic solvents such as methanol or ethanol [22]. Controlled cooling rates and seeding techniques optimize crystal quality and yield. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity (≥98%).
Chromatographic purification serves as an complementary technique for removing structurally similar impurities [20] [21]. Silica gel column chromatography using gradient elution with dichloromethane/methanol mixtures provides effective separation of GMQ from synthetic intermediates and byproducts [20]. High-performance liquid chromatography may be employed for final polishing of high-value material.
Solvent extraction techniques enable selective removal of unwanted impurities based on differential solubility [19] [20]. Acid-base extractions can be particularly effective for separating GMQ from unreacted starting materials and basic impurities [20]. Careful selection of extraction solvents and pH conditions maximizes product recovery while achieving effective purification.
Trituration methods offer a simplified approach for removing highly soluble impurities from the crude product [21] [22]. Treatment of the crude material with appropriate solvents (typically alcohols or ethers) removes soluble impurities while leaving the desired product as an insoluble residue [22]. This technique is particularly useful for removing residual coupling reagents and organic bases.
High-Performance Liquid Chromatography represents the gold standard for purity assessment and impurity profiling of GMQ hydrochloride [23] [24] [25]. Modern HPLC methodologies provide the sensitivity and selectivity required for pharmaceutical quality control applications.
Reversed-phase HPLC configurations utilize hydrophobic stationary phases (typically C18 or C8 bonded silica) with polar mobile phases containing water, acetonitrile, and buffer systems [26] [25]. Gradient elution programs enable separation of GMQ hydrochloride from structurally related impurities and degradation products [24]. Mobile phase pH optimization (typically pH 2-7) ensures appropriate ionization states for optimal separation selectivity.
Method development and validation procedures follow established pharmaceutical guidelines including ICH Q2(R1) recommendations [27] [28]. Critical validation parameters include specificity, linearity, accuracy, precision, detection limits, quantitation limits, and robustness [27]. Method validation studies typically encompass analysis of authentic samples, stress-degraded materials, and synthetic impurity standards.
Detection and quantification strategies employ UV absorbance detection at wavelengths corresponding to the quinazoline chromophore (typically 254-280 nm) [24] [25]. Diode array detection enables peak purity assessment and spectral library matching for impurity identification [29]. Mass spectrometric detection provides additional structural confirmation and enhanced sensitivity for trace impurity analysis.
Gradient optimization and method robustness ensure reliable analytical performance across different instruments and operators [24] [30]. Design of experiments approaches enable systematic evaluation of critical method parameters including mobile phase composition, flow rate, column temperature, and injection volume [14]. Robustness testing demonstrates method reliability under small deliberate variations in operating conditions.
Comprehensive purity assessment of GMQ hydrochloride requires multiple complementary analytical techniques to ensure product quality and regulatory compliance [31] [32] [33].
Area percent HPLC analysis provides the primary purity determination method [31] [26]. This approach calculates purity based on the relative peak areas of GMQ hydrochloride versus total chromatographic response [31]. Corrections for differential response factors may be applied when authentic impurity standards are available. Typical acceptance criteria require ≥95% purity by this method [1] [2].
Quantitative Nuclear Magnetic Resonance spectroscopy offers an orthogonal approach for absolute purity determination [31]. This technique provides molecular-level specificity and enables absolute quantification without requiring calibration standards [31]. Integration of characteristic GMQ proton signals relative to internal standards yields direct purity measurements with excellent accuracy and precision.
Mass spectrometry confirmation verifies molecular identity and detects trace impurities not readily observed by other techniques [31] [33]. High-resolution mass spectrometry provides exact mass measurements enabling molecular formula confirmation and structural elucidation of unknown impurities [31]. LC-MS/MS methods enable sensitive detection and identification of process-related impurities and degradation products.
Physical property measurements include melting point determination, which provides a rapid assessment of material purity and identity [34] [31]. Pure GMQ hydrochloride exhibits a characteristic melting range that serves as a quality indicator [2] [35]. Deviation from expected melting behavior may indicate the presence of impurities or polymorphic variations.
Water content determination by Karl Fischer titration quantifies residual moisture that can impact product stability and storage [31] [33]. Coulometric Karl Fischer methods provide precise water content measurements with detection limits in the parts-per-million range [33]. Typical specifications limit water content to <0.5% to ensure product stability.
Elemental analysis confirms the expected carbon, hydrogen, and nitrogen composition, providing verification of molecular formula and detection of inorganic impurities [31] [32]. Modern combustion analysis techniques achieve precision of ±0.3% for each element, enabling detection of significant compositional deviations from theoretical values.
Irritant